molecular formula C9H8F3N B2403201 5,6,8-Trifluoro-1,2,3,4-tetrahydroquinoline CAS No. 1339806-71-1

5,6,8-Trifluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2403201
CAS No.: 1339806-71-1
M. Wt: 187.165
InChI Key: GRSFRMAHHGMYFW-UHFFFAOYSA-N
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Description

5,6,8-Trifluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, characterized by the presence of three fluorine atoms at positions 5, 6, and 8 on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,8-Trifluoro-1,2,3,4-tetrahydroquinoline typically involves the fluorination of tetrahydroquinoline derivatives. One common method is the nucleophilic substitution of hydrogen atoms with fluorine atoms using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the cyclization of fluorinated aniline derivatives with appropriate aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,6,8-Trifluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated quinoline derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

5,6,8-Trifluoro-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrafluoroquinoline
  • 2-Methyl-5,6,7,8-tetrafluoroquinoline
  • 4-Methyl-5,6,7,8-tetrafluoroquinoline

Uniqueness

5,6,8-Trifluoro-1,2,3,4-tetrahydroquinoline is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at positions 5, 6, and 8 enhances its stability, lipophilicity, and ability to interact with biological targets compared to other fluorinated quinolines .

Properties

IUPAC Name

5,6,8-trifluoro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h4,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSFRMAHHGMYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2F)F)F)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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